Fluconazole

Overview

Description

Fluconazole is a triazole-class antifungal agent widely used to treat systemic and superficial fungal infections, including candidiasis, cryptococcal meningitis, and dermatophytosis. Its mechanism of action involves inhibition of fungal cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity . This compound exhibits high oral bioavailability, low protein binding, and renal excretion, making it suitable for diverse clinical settings. It also acts as an inhibitor of human cytochrome P450 enzymes (CYP2C19, CYP2C9, and CYP3A4), necessitating caution in drug-drug interactions .

Mechanism of Action

Fluconazole is a very selective inhibitor of fungal cytochrome P450 dependent enzyme _lanosterol 14-α-demethylase_. This enzyme normally works to convert _lanosterol_ to _ergosterol_, which is necessary for fungal cell wall synthesis. The free nitrogen atom located on the azole ring of this compound binds with a single iron atom located in the heme group of lanosterol 14-α-demethylase.[A178774] This prevents oxygen activation and, as a result, inhibits the demethylation of lanosterol, halting the process of ergosterol biosynthesis.[A178777] Methylated sterols are then found to accumulate in the fungal cellular membrane, leading to an arrest of fungal growth.[A178774] These accumulated sterols negatively affect the structure and function of the fungal cell plasma membrane.[A16632] this compound resistance may arise from an alteration in the amount or function of the target enzyme (lanosterol 14-α-demethylase), altered access to this enzyme, or a combination of the above.[A16632] Other mechanisms may also be implicated, and studies are ongoing.[A178783]

This compound usually is fungistatic in action. This compound and other triazole-derivative antifungal agents (e.g., itraconazole, terconazole) appear to have a mechanism of action similar to that of the imidazole-derivative antifungal agents (e.g., butoconazole, clotrimazole, econazole, ketoconazole, miconazole, oxiconazole). Like imidazoles, this compound presumably exerts its antifungal activity by altering cellular membranes resulting in increased membrane permeability, leakage of essential elements (eg, amino acids, potassium), and impaired uptake of precursor molecules (eg, purine and pyrimidine precursors to DNA). Although the exact mechanism of action of this compound and other triazoles has not been fully determined, the drugs inhibit cytochrome P-450 14-a-desmethylase in susceptible fungi, which leads to accumulation of C-14 methylated sterols (e.g., lanosterol) and decreased concentrations of ergosterol. It appears that this may occur because a nitrogen atom (N-4) in the triazole molecule binds to the heme iron of cytochrome P-450 14-a-desmethylase in susceptible fungi. Unlike some imidazoles (eg, clotrimazole, econazole, miconazole, oxiconazole) that suppress ATP concentrations in intact cells and spheroplasts of C. albicans, this compound does not appear to have an appreciable effect on ATP concentrations in the organism. It is unclear whether this effect is related to the in vivo antifungal effects of the drugs. This compound generally is fungistatic against Candida albicans when the organism is in either the stationary or early logarithmic phase of growth.

Fungistatic; may be fungicidal, depending on the concentration; azole antifungals interfere with cytochrome P450 enzyme activity, which is necessary for the demethylation of 14-alpha-methylsterols to ergosterol. Ergosterol, the principal sterol in the fungal cell membrane, becomes depleted. This damages the cell membrane, producing alterations in membrane functions and permeability. In Candida albicans, azole antifungals inhibit transformation of blastospores into invasive mycelial form.

Scientific Research Applications

FDA-Approved Indications

Fluconazole is primarily indicated for the treatment of:

- Vaginal candidiasis : Effective in treating yeast infections caused by Candida species.

- Oropharyngeal and esophageal candidiasis : Commonly used for infections in immunocompromised patients.

- Systemic Candida infections : Including candidemia and disseminated candidiasis.

- Cryptococcal meningitis : Particularly in patients with HIV/AIDS.

- Urinary tract infections (UTIs) : Specifically those caused by Candida.

- Peritonitis : Inflammation of the peritoneum due to fungal infections.

This compound is also utilized prophylactically to prevent fungal infections in high-risk patients, such as those undergoing bone marrow transplantation or receiving immunosuppressive therapy .

Off-Label Uses

In addition to its approved indications, this compound has several off-label applications, including:

- Blastomycosis : Treatment of this fungal infection, particularly in immunocompromised individuals.

- Histoplasmosis and coccidioidomycosis : Increasingly used for bone and joint infections related to these pathogens.

- Combination therapy : Often combined with echinocandins or amphotericin B for severe cases of invasive candidiasis .

Pediatric Use in Systemic Fungal Infections

A multicenter trial involving 51 pediatric patients demonstrated the efficacy of this compound in treating suspected systemic fungal infections. Among those with confirmed infections, 93% were considered cured or improved. Notably, treatment-related side effects were minimal, highlighting this compound's safety profile .

Prophylactic Applications in Oncology

Research indicates that prophylactic this compound administration significantly reduces the incidence of fungal infections in patients undergoing chemotherapy. A study focused on head and neck cancer patients found that this compound effectively prevented oropharyngeal candidiasis during treatment .

Efficacy Against Resistant Strains

A study examining this compound's effectiveness against resistant strains of Candida revealed that while resistance is a growing concern, this compound remains a first-line treatment option due to its predictable pharmacokinetics and overall safety. In cases where resistance develops, alternative antifungals such as itraconazole may be considered .

Chemical Reactions Analysis

Deuteration

Fluconazole can undergo deuteration, where hydrogen atoms are replaced by deuterium .

- Manganese core–shell nanoparticles can mediate an exchange reaction to obtain deuterium-labeled this compound . Tris-deuterium substituted this compound can be obtained in good yield using this method .

- Ruthenium nanocatalysts can also mediate hydrogen isotope exchange, leading to fully deuterated triazole rings in this compound .

This compound Analogs and Derivatives

Researchers have synthesized numerous this compound analogs and derivatives to explore new antifungal agents . These modifications often involve alterations at different positions on the this compound molecule . Examples include:

- Isotope-substituted this compound : Synthesis of deuterated pharmaceuticals to improve pharmacodynamic and pharmacokinetic properties .

- Halo analogs : Introducing halogens at the carbinolic center .

- Urea functionality : this compound analogs bearing urea functionality have shown promising activity .

- Amide analogs : New amide analogs have demonstrated good antifungal activity .

- This compound carboxylic ester derivatives : Derivatization of this compound with specific carbonyl .

Other Chemical Reactions

- Reaction with 1,2,4-triazole : this compound can be synthesized by reacting a dibromide intermediate with 1,2,4-triazole in refluxing acetone with potassium carbonate .

- Metabolism : this compound is metabolized minimally in the liver. Two metabolites were detected in urine: a glucuronidated metabolite on the hydroxyl moiety (6.5%) and a this compound N-oxide metabolite (2%) .

- Solvatochromism : this compound exhibits solvatochromism, showing a bathochromic shift as solvent polarity increases . Solvent polarizability, dispersion, electronic induction, and basicity play significant roles in these interactions .

Drug Interactions

This compound is known to interact with various drugs, which can affect their metabolism and concentrations . For example, this compound can increase the AUC and Cmax of midazolam . It can also increase the QTc interval in subjects receiving cisapride . this compound is a moderate inhibitor of CYP2C9 and CYP3A4 and a potent inhibitor of CYP2C19 .

This compound Resistance

This compound resistance can arise from alterations in the target enzyme (lanosterol 14α-demethylase), altered access to the enzyme, or a combination of these factors .

Q & A

Basic Research Questions

Q. How should in vitro susceptibility testing for fluconazole against Candida species be methodologically standardized to minimize inter-laboratory variability?

- Methodological Guidance: Use CLSI or EUCAST guidelines for antifungal susceptibility testing. Compare disk diffusion, microdilution, and Etest methods, ensuring consistent inoculum preparation (e.g., 0.5 McFarland standard) and incubation conditions (35°C for 24–48 hours). Validate results with quality control strains like C. krusei ATCC 6257. Report both MIC (Minimum Inhibitory Concentration) and zone diameter metrics to enhance reproducibility .

Q. What pharmacokinetic (PK) parameters are critical when extrapolating this compound dosing from adults to pediatric populations?

- Methodological Guidance: Prioritize parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½). Use population PK modeling to account for developmental changes in CYP450 activity (this compound is renally excreted and inhibits CYP2C9/19/3A4). Incorporate covariates like body weight, gestational age, and renal function. Validate models with sparse sampling in neonatal cohorts to avoid overfitting .

Q. How can researchers design a robust animal model to assess this compound’s efficacy in invasive fungal infections?

- Methodological Guidance: Use immunocompromised murine models (e.g., cyclophosphamide-induced neutropenia) infected with clinically relevant Candida strains. Administer this compound at human-equivalent doses (e.g., 10–20 mg/kg/day) and measure fungal burden via quantitative cultures or PCR. Include survival endpoints and histopathological analysis of target organs (e.g., kidneys, brain) .

Advanced Research Questions

Q. What experimental strategies reconcile contradictory data on this compound-associated spontaneous abortion between observational studies and RCTs?

- Methodological Guidance: Conduct sensitivity analyses adjusting for confounding variables (e.g., maternal comorbidities, concomitant medications). Use propensity score matching in observational cohorts to mimic RCT conditions. Perform dose-response analyses to differentiate risks between low-dose (≤150 mg) and high-dose (>300 mg) regimens. Meta-analyze individual participant data (IPD) to resolve heterogeneity .

Q. How can in vivo neurogenesis studies evaluate this compound’s proliferative effects on neural progenitor cells while controlling for systemic toxicity?

- Methodological Guidance: Use transgenic mouse models (e.g., gp120 for HIV-associated neurocognitive decline) with BrdU/EdU labeling to track cell proliferation. Administer this compound (20 mg/kg/day) intraperitoneally for 28 days, followed by immunohistochemical quantification of NeuN+/BrdU+ neurons. Include toxicity endpoints (e.g., liver enzymes, renal function) and statistical correction for multiple comparisons .

Q. What analytical methodologies ensure precise quantification of this compound and its metabolites in pharmacokinetic studies?

- Methodological Guidance: Employ HPLC-UV or LC-MS/MS with a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 7.0). Validate assays per ICH guidelines for linearity (1–50 µg/mL), precision (CV <15%), and recovery (>90%). Use deuterated this compound as an internal standard. For impurity profiling, follow USP monographs to quantify related compounds (e.g., this compound related compound A) .

Translational Research Questions

Q. What frameworks optimize this compound dosing in critically ill patients with augmented renal clearance or hepatic impairment?

- Methodological Guidance: Implement therapeutic drug monitoring (TDM) with Bayesian dose adjustment. Measure serum this compound levels at steady state (after 5 doses) and adjust based on renal/hepatic function. Use PBPK (Physiologically Based Pharmacokinetic) models to simulate scenarios like extracorporeal membrane oxygenation (ECMO) or continuous renal replacement therapy (CRRT) .

Q. How should meta-analyses address publication bias in studies evaluating this compound prophylaxis in preterm infants?

- Methodological Guidance: Perform funnel plots and Egger’s regression to detect small-study effects. Include RCTs only, excluding retrospective cohorts to minimize bias. Use GRADE criteria to assess evidence quality, highlighting limitations like incomplete outcome data. Pool outcomes (e.g., invasive fungal infection rates, mortality) with random-effects models .

Q. Contradiction Analysis & Data Interpretation

Q. How do methodological differences in antifungal susceptibility testing (e.g., disk diffusion vs. microdilution) impact clinical breakpoints for this compound resistance?

- Methodological Guidance: Compare zone diameter (disk diffusion) and MIC (microdilution) distributions using regression analysis. Adjust breakpoints based on epidemiological cutoff values (ECVs) and clinical outcome correlations. Validate discrepancies with whole-genome sequencing to identify resistance mutations (e.g., ERG11 upregulation) .

Q. What statistical approaches differentiate between this compound’s direct neurogenic effects and off-target systemic interactions in preclinical models?

- Methodological Guidance: Apply multivariate regression to adjust for covariates like body weight, drug accumulation, and blood-brain barrier penetration. Use sham-operated controls and include a this compound metabolite (e.g., this compound-N-oxide) as a negative control. Conduct RNA-seq on hippocampal tissue to identify neurogenesis-specific pathways .

Tables

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Analogues and Derivatives

Fluconazole derivatives and structural analogs have been synthesized to enhance antifungal potency or overcome resistance. For example:

- Naphthofuranquinones (e.g., TCH-1140, TCH-1142) exhibit lower minimum fungicidal concentrations (MFCs) against Candida albicans ATCC90029 compared to this compound (MFC: 510-fold higher than MIC for this compound vs. <300 µM for TCH-1142) .

- Coumarin derivatives (e.g., compounds 2a, 3a) demonstrate MIC values comparable to this compound (500 µg/mL) but show species-specific efficacy linked to CYP51 interaction variability .

- Furfurylidene derivatives (e.g., 8a, 8b) display activity similar to nystatin against Aspergillus flavus, with hybrid molecules integrating this compound pharmacophores showing enhanced target specificity .

In Vitro Efficacy and Resistance Profiles

- N-Benzylpyrazine-2-carboxamides : Compound 12 (5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide) showed superior activity against mycobacteria (MIC <1 µg/mL) compared to this compound, which lacks antimycobacterial activity .

- LMM5 and LMM11 : These 1,3,4-oxadiazoles inhibit fungal thioredoxin reductase (Trr1) rather than CYP51, achieving comparable fungal burden reduction to this compound in murine models but with a fungistatic profile .

- 5-FC-resistant strains: this compound remains effective against 5-fluorocytosine (5-FC)-resistant C. albicans ATCC90029, whereas naphthofuranquinones like TCH-1142 show enhanced activity against dual-resistant strains .

Synergistic Combinations

- MCC1189 and MCC1375 : These synthetic compounds inhibit Mdr1-mediated efflux in C. albicans, restoring this compound efficacy against resistant strains and enabling fungicidal activity in combination .

- Phenolic acids (e.g., curcumin): Synergize with this compound by increasing reactive oxygen species (ROS) production, enhancing apoptosis in C. albicans and C. tropicalis .

Spectrum of Activity

- VNI derivatives (e.g., 10c, 10e, 10i): Exhibit broader antifungal spectra than this compound, itraconazole, and voriconazole, particularly against azole-resistant Aspergillus spp. .

- 8-Hydroxyquinolines: Group 1 compounds (1–8) show superior PET inhibition and antifungal IC80 values (2.5–15 µM) compared to this compound (IC80: 20 µM) in spinach chloroplast assays .

Molecular Docking and Mechanism-Based Comparisons

Docking studies highlight critical differences in target engagement:

- PU2 and 5FSA: These compounds share similar docking scores with this compound but exhibit enhanced antimicrobial breadth against E. coli and P. aeruginosa due to optimized electronic interactions .

- Benzofuran derivatives : Binding energies to GluN-6-P (-8.2 to -9.1 kcal/mol) are comparable to this compound (-8.5 kcal/mol), suggesting analogous target affinity .

Regulatory and Commercial Landscape

This compound has 45 approved NDAs in the U.S., with 23 Drug Master Files and 46 suppliers, reflecting its entrenched clinical use. However, structural analogs like flusilazole (CAS 96827-34-8), a bis-phenyl triazole, are agriculturally oriented and lack human therapeutic approval .

Properties

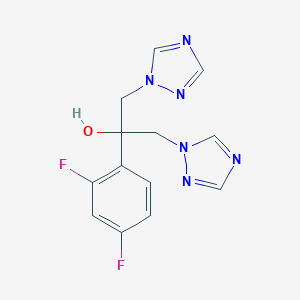

IUPAC Name |

2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHAOTPXVQNOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N6O | |

| Record name | fluconazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fluconazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020627 | |

| Record name | Fluconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4), slightly soluble in water, Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs), Slightly soluble in water and saline, 1.39e+00 g/L | |

| Record name | SID49666152 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Fluconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Fluconazole is a very selective inhibitor of fungal cytochrome P450 dependent enzyme _lanosterol 14-α-demethylase_. This enzyme normally works to convert _lanosterol_ to _ergosterol_, which is necessary for fungal cell wall synthesis. The free nitrogen atom located on the azole ring of fluconazole binds with a single iron atom located in the heme group of lanosterol 14-α-demethylase. This prevents oxygen activation and, as a result, inhibits the demethylation of lanosterol, halting the process of ergosterol biosynthesis. Methylated sterols are then found to accumulate in the fungal cellular membrane, leading to an arrest of fungal growth. These accumulated sterols negatively affect the structure and function of the fungal cell plasma membrane. Fluconazole resistance may arise from an alteration in the amount or function of the target enzyme (lanosterol 14-α-demethylase), altered access to this enzyme, or a combination of the above. Other mechanisms may also be implicated, and studies are ongoing., Fluconazole usually is fungistatic in action. Fluconazole and other triazole-derivative antifungal agents (e.g., itraconazole, terconazole) appear to have a mechanism of action similar to that of the imidazole-derivative antifungal agents (e.g., butoconazole, clotrimazole, econazole, ketoconazole, miconazole, oxiconazole). Like imidazoles, fluconazole presumably exerts its antifungal activity by altering cellular membranes resulting in increased membrane permeability, leakage of essential elements (eg, amino acids, potassium), and impaired uptake of precursor molecules (eg, purine and pyrimidine precursors to DNA). Although the exact mechanism of action of fluconazole and other triazoles has not been fully determined, the drugs inhibit cytochrome P-450 14-a-desmethylase in susceptible fungi, which leads to accumulation of C-14 methylated sterols (e.g., lanosterol) and decreased concentrations of ergosterol. It appears that this may occur because a nitrogen atom (N-4) in the triazole molecule binds to the heme iron of cytochrome P-450 14-a-desmethylase in susceptible fungi. Unlike some imidazoles (eg, clotrimazole, econazole, miconazole, oxiconazole) that suppress ATP concentrations in intact cells and spheroplasts of C. albicans, fluconazole does not appear to have an appreciable effect on ATP concentrations in the organism. It is unclear whether this effect is related to the in vivo antifungal effects of the drugs. Fluconazole generally is fungistatic against Candida albicans when the organism is in either the stationary or early logarithmic phase of growth., Fungistatic; may be fungicidal, depending on the concentration; azole antifungals interfere with cytochrome P450 enzyme activity, which is necessary for the demethylation of 14-alpha-methylsterols to ergosterol. Ergosterol, the principal sterol in the fungal cell membrane, becomes depleted. This damages the cell membrane, producing alterations in membrane functions and permeability. In Candida albicans, azole antifungals inhibit transformation of blastospores into invasive mycelial form. | |

| Record name | Fluconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder, Crystals from ethyl acetate/hexane | |

CAS No. |

86386-73-4 | |

| Record name | Fluconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86386-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluconazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086386734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 86386-73-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VZV102JFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138-140 °C, 138 - 140 °C | |

| Record name | Fluconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.